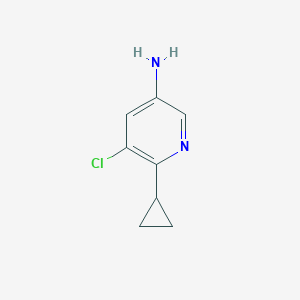![molecular formula C10H9F3O2 B12955457 Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]- CAS No. 848574-05-0](/img/structure/B12955457.png)
Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]- is an organic compound with the molecular formula C10H9F3O2 This compound is characterized by the presence of a trifluoromethyl group and a hydroxyethyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]- typically involves the reaction of 4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl with ethanone under controlled conditions. One common method involves the use of organometallic reagents such as Grignard reagents or organolithium compounds to facilitate the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Catalysts and solvents may also be employed to enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]- can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in ethanone can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetophenone, 2,2,2-trifluoro-: Similar structure but lacks the hydroxyethyl group.
Phenyl trifluoromethyl ketone: Similar structure but lacks the hydroxyethyl group.
Trifluoroacetophenone: Similar structure but lacks the hydroxyethyl group.
Uniqueness
Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]- is unique due to the presence of both the trifluoromethyl and hydroxyethyl groups, which confer distinct chemical and physical properties. These functional groups can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
848574-05-0 |
|---|---|
Formule moléculaire |
C10H9F3O2 |
Poids moléculaire |
218.17 g/mol |
Nom IUPAC |
1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]ethanone |
InChI |
InChI=1S/C10H9F3O2/c1-6(14)7-2-4-8(5-3-7)9(15)10(11,12)13/h2-5,9,15H,1H3 |
Clé InChI |
HFWQRTPCSSBZAW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)C(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-Tert-butoxycarbonyl-7-hydroxy-2,3-dihydrobenzo[1,4]oxazine](/img/structure/B12955417.png)







